
1-(4-nitrophenyl)-4-(4-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-nitrophenyl)-4-(4-pyridinylmethyl)piperazine, known as NPP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of piperazine derivatives and has shown promising results in various fields of research. In
作用機序
The mechanism of action of NPP involves the inhibition of the serotonin transporter, which prevents the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the concentration of serotonin in the synaptic cleft, which results in an increase in serotonin signaling. NPP has also been found to inhibit the dopamine transporter and the norepinephrine transporter.
Biochemical and Physiological Effects:
NPP has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in mood, motivation, and alertness. NPP has also been found to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
NPP has several advantages for lab experiments. It is a potent inhibitor of the serotonin transporter, which makes it a useful tool for the study of serotonin signaling. It has also been found to inhibit the dopamine transporter and the norepinephrine transporter, which makes it a useful tool for the study of dopamine and norepinephrine signaling. However, NPP has limitations as well. It is a relatively expensive compound, which makes it difficult to use in large-scale studies. It also has a short half-life, which makes it difficult to use in long-term studies.
将来の方向性
There are several future directions for the study of NPP. One direction is the development of new drugs based on the structure of NPP. NPP has shown promising results as a potential drug candidate for the treatment of depression and anxiety disorders. Another direction is the study of the long-term effects of NPP. NPP has a short half-life, which makes it difficult to use in long-term studies. Future studies could investigate the long-term effects of NPP on the brain and behavior. Finally, future studies could investigate the effects of NPP on other neurotransmitter systems, such as the glutamate and GABA systems.
Conclusion:
In conclusion, 1-(4-nitrophenyl)-4-(4-pyridinylmethyl)piperazine, or NPP, is a unique compound that has been extensively used in scientific research. It has shown promising results as a potential drug candidate for the treatment of depression and anxiety disorders. NPP has also been found to have various biochemical and physiological effects, including an increase in mood, motivation, and alertness. While NPP has limitations, such as its short half-life and high cost, it remains a useful tool for the study of serotonin, dopamine, and norepinephrine signaling. Future studies could investigate the development of new drugs based on the structure of NPP, the long-term effects of NPP, and the effects of NPP on other neurotransmitter systems.
合成法
The synthesis of NPP involves the reaction of 4-nitrophenylpiperazine with 4-pyridinylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure NPP.
科学的研究の応用
NPP has been extensively used in scientific research for its unique properties. It has been used in the development of new drugs, as well as in the study of various biological processes. NPP has been found to be a potent inhibitor of the serotonin transporter, which makes it a potential drug candidate for the treatment of depression and anxiety disorders. It has also been used in the study of the dopamine transporter and the norepinephrine transporter.
特性
IUPAC Name |
1-(4-nitrophenyl)-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-20(22)16-3-1-15(2-4-16)19-11-9-18(10-12-19)13-14-5-7-17-8-6-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPRJQOYKSPXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202266 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Nitrophenyl)-4-(4-pyridinylmethyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

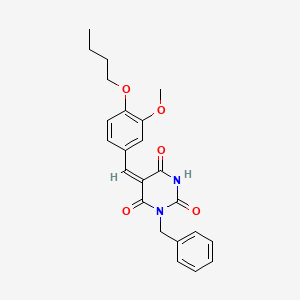
![2-benzyl-7-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B5206894.png)
![3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5206902.png)
![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5206908.png)
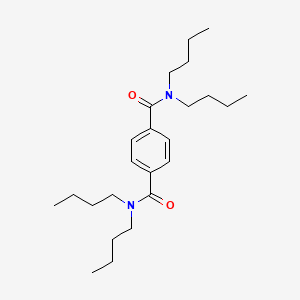
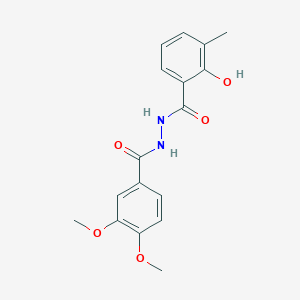
![4-{(2-furylmethyl)[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxobutanoic acid](/img/structure/B5206925.png)
![4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5206927.png)
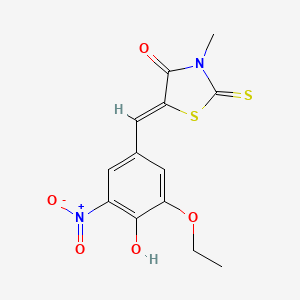
![1-(2-fluoro-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5206949.png)
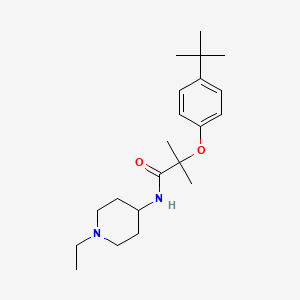
![2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)
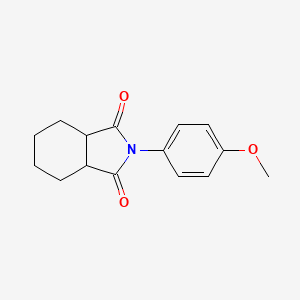
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5206970.png)